Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate
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Overview
Description
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate is an organic compound with the molecular formula C7H11BrF2O2 It is a derivative of butanoic acid, featuring bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-4,4-difluoro-2-methylbutanoate typically involves the esterification of 4-bromo-4,4-difluoro-2-methylbutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of ethyl 4-azido-4,4-difluoro-2-methylbutanoate or ethyl 4-thiocyanato-4,4-difluoro-2-methylbutanoate.
Reduction: Formation of ethyl 4,4-difluoro-2-methylbutanol or ethyl 4,4-difluoro-2-methylbutane.
Oxidation: Formation of 4,4-difluoro-2-methylbutanoic acid or 4,4-difluoro-2-methylbutanone.
Scientific Research Applications
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-4,4-difluoro-2-methylbutanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the target enzyme. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 4-bromo-2-methylbutanoate: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
Ethyl 4,4-difluoro-2-methylbutanoate: Lacks the bromine atom, which affects its ability to undergo certain substitution reactions.
Ethyl bromodifluoroacetate: Contains a similar bromine and fluorine arrangement but with a different carbon backbone, leading to distinct chemical properties and applications.
Uniqueness: Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts specific reactivity patterns and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-bromo-4,4-difluoro-2-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMWCAYHRUEKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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